Iloperidone Impurity 3
CAS No.: 170170-50-0
Cat. No.: VC0195771
Molecular Formula: C24H28FNO5
Molecular Weight: 429.49
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 170170-50-0 |
---|---|
Molecular Formula | C24H28FNO5 |
Molecular Weight | 429.49 |
Appearance | Solid |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
As a hydrolysis product of Iloperidone, Impurity 3 likely shares some structural similarities with the parent compound while differing at the site of hydrolytic cleavage. Based on the documented research methodologies, this impurity can be detected and characterized using standard analytical techniques including FTIR (Fourier Transform Infrared Spectroscopy), Mass Spectrometry, and NMR (Nuclear Magnetic Resonance) spectroscopy .
Synthesis and Formation Mechanisms
Origin in Manufacturing Process
Iloperidone Impurity 3 originates during the laboratory process development and pilot-scale preparation of Iloperidone . As a hydrolyze impurity, its formation is likely related to specific reaction conditions that promote hydrolysis of labile bonds within the Iloperidone molecule or its synthetic intermediates.
The comprehensive studies conducted on Iloperidone synthesis have helped researchers understand the mechanism of formation for this impurity, allowing for better control strategies in industrial production . Alternative synthetic protocols have been designed that can potentially minimize the formation of such hydrolytic impurities.
Synthetic Routes and Control Strategies
Researchers have developed novel synthetic protocols for Iloperidone that achieve approximately 95% yield and more than 99% chromatographic purity . These improved synthetic routes aim to minimize the formation of process-related impurities including Impurity 3.
In contrast to earlier approaches that used hazardous reagents such as NaH in hot THF/DMF mixtures, yielding the key intermediate 6-fluoro-3-(1-formylpiperidin-4-yl)-1,2-benzisoxazole in only 15.4% yield, newer methodologies focus on industrial safety, cost efficiency, and high purity .
Analytical Methods for Detection and Characterization
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) has been established as a primary method for detecting and quantifying Iloperidone impurities. HPLC analysis confirms the presence of Impurity 3 along with other impurities in the range of 0.05-0.15% . This analytical approach provides a reliable means of assessing the purity profile of Iloperidone drug substance.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has also been employed for the identification of impurities based on their fragmentation patterns . This technique allows for tentative structural assignment, which can then be confirmed through synthesis and spiking studies.
Spectroscopic Characterization
Comprehensive characterization of Iloperidone Impurity 3 involves multiple spectroscopic techniques:
-
Infrared spectroscopy (FTIR) for functional group identification
-
Mass spectrometry for molecular weight determination and fragmentation pattern analysis
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
These complementary techniques provide definitive structural information, enabling researchers to confirm the identity of Impurity 3 and develop appropriate control strategies.
Stability Studies and Degradation Pathways
Forced Degradation Studies
Forced degradation studies have been conducted on Iloperidone under various stress conditions including hydrolysis (neutral, acidic, and alkaline), oxidation, photolytic, and thermal conditions to assess stability characteristics and identify potential degradation products .
The drug showed significant degradation under all test conditions, resulting in the formation of multiple degradation products . These studies help in understanding the stability profile of Iloperidone and developing appropriate storage conditions and shelf-life estimates.
Stability-Indicating Methods
Stability-indicating analytical methods, such as Ultra Performance Liquid Chromatography (UPLC), have been developed in accordance with ICH Q2A (R1) guidelines to monitor Iloperidone and its degradation products, including Impurity 3 . These methods enable accurate quantification of impurities during stability studies and quality control testing.
Reference Standards and Research Applications
Availability as Reference Standards
These reference standards are thoroughly characterized and supplied with detailed certificates of analysis and analytical data meeting regulatory compliance requirements . They undergo regular retesting to ensure continued quality and suitability for use in pharmaceutical analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume